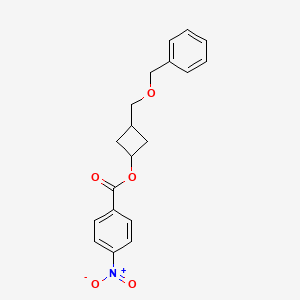

trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate

Description

Trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate is a cyclobutane-based ester derivative featuring a benzyloxymethyl substituent at the 3-position and a 4-nitrobenzoate moiety. Its unique structure combines steric bulk from the cyclobutane ring and benzyloxymethyl group with the electron-withdrawing nitro group, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

[3-(phenylmethoxymethyl)cyclobutyl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-19(16-6-8-17(9-7-16)20(22)23)25-18-10-15(11-18)13-24-12-14-4-2-1-3-5-14/h1-9,15,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMRTMZYWBVEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156154 | |

| Record name | Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172324-70-8 | |

| Record name | Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate typically involves the reaction of cyclobutanol derivatives with benzyloxymethyl and nitrobenzoate groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amino derivatives formed by the reduction of the nitro group.

Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential therapeutic applications, such as drug development and delivery systems.

Industry:

Mechanism of Action

The mechanism of action of trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Cyclohexyl vs. Cyclobutyl Esters

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate () shares a cycloaliphatic ester backbone but differs in ring size (cyclohexyl vs. cyclobutyl) and substituents. Key comparisons include:

- Molecular Weight and Lipophilicity :

| Compound | Molecular Weight | XLogP3 |

|---|---|---|

| 4-Cyano-3-fluorophenyl cyclohexyl ester | 379.47 | 7.6 |

| trans-3-(Benzyloxymethyl)cyclobutyl ester (estimated) | ~357.4 | ~5.8–6.5 (predicted) |

The cyclohexyl ester’s higher XLogP3 (7.6) reflects greater lipophilicity due to its larger hydrophobic cyclohexyl group. The cyclobutyl analogue’s predicted lower XLogP3 arises from reduced ring size and polar benzyloxymethyl group .

- Synthetic Complexity : Cyclohexyl derivatives often require multi-step synthesis involving transesterification or ring-opening reactions, whereas cyclobutyl esters may involve strain-driven reactions (e.g., [2+2] cycloadditions), though direct evidence is lacking here.

Nitrobenzoate Esters: Substituent Effects

Ethyl 4-nitrobenzoate and Derivatives () highlight the role of ester alkyl chains versus cyclic substituents:

- Reactivity and Stability :

- Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrobenzoylacetate) undergo nucleophilic acyl substitution more readily due to less steric hindrance compared to the bulky cyclobutyl-benzyloxymethyl group in the target compound .

- The nitro group in both compounds enhances electrophilicity, but the cyclobutyl backbone may reduce hydrolysis rates due to steric protection of the ester bond.

- Thermal Properties :

Aliphatic esters (e.g., Ethyl 4-nitrobenzoate) typically exhibit lower melting points (<100°C) than cyclic esters. For example, Tribenzyl () melts at 78–93°C, while cyclobutyl esters may show higher thermal stability due to ring rigidity .

Research Implications

- Drug Design : The cyclobutyl ester’s rigidity and moderate lipophilicity may enhance bioavailability compared to linear esters, aligning with trends in cyclohexyl-based pharmaceuticals .

- Material Science : Enhanced thermal stability compared to aliphatic esters could make it suitable for high-temperature applications.

Biological Activity

trans-3-(Benzyloxymethyl)cyclobutyl-4-nitrobenzoate is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of trans-3-(Benzyloxymethyl)cyclobutyl-4-nitrobenzoate features a cyclobutane ring, a benzyloxymethyl group, and a nitrobenzoate moiety. The molecular formula is CHNO, and its molecular weight is approximately 299.31 g/mol.

Antitumor Activity

Research indicates that trans-3-(Benzyloxymethyl)cyclobutyl-4-nitrobenzoate exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain protein kinases, which are critical in regulating cellular functions such as growth, differentiation, and metabolism. Specifically, it has shown inhibitory effects on receptor tyrosine kinases (RTKs), which are often implicated in cancer progression and metastasis .

Anti-inflammatory Properties

In addition to its antitumor effects, trans-3-(Benzyloxymethyl)cyclobutyl-4-nitrobenzoate has demonstrated anti-inflammatory activity. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Case Study on Breast Cancer : A study conducted on MCF-7 breast cancer cells revealed that treatment with trans-3-(Benzyloxymethyl)cyclobutyl-4-nitrobenzoate resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

- Case Study on Inflammatory Response : In an animal model of arthritis, administration of the compound led to significant reductions in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Table 1: Summary of Biological Activities

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification between a cyclobutanol derivative (e.g., trans-3-(benzyloxymethyl)cyclobutanol) and 4-nitrobenzoyl chloride. Key steps include:

- Protection of hydroxyl groups : Benzyl ethers are stable under acidic/basic conditions, making them ideal for protecting alcohols during synthesis (as seen in analogs like 3-benzyloxybenzyl alcohol) .

- Esterification : Use coupling agents like DCC/DMAP or direct acyl chloride reactions. Optimize temperature (0–25°C) and solvent (dry dichloromethane or THF) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which analytical techniques are critical for characterizing the structural integrity of trans-3-(Benzyloxymethyl)cyclobutyl 4-nitrobenzoate?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (trans-configuration) and benzyl/nitro group positions. Compare with deuterated analogs (e.g., 3-benzyloxybenzaldehyde-α-d1 for isotopic shifts) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₉H₁₉NO₅: 357.12) and fragmentation patterns.

- IR Spectroscopy : Identifies ester C=O (∼1720 cm⁻¹) and nitro group (∼1520/1350 cm⁻¹) .

Q. How can researchers ensure purity of intermediates during multi-step synthesis?

- Methodological Answer :

- Chromatographic Monitoring : Use TLC (silica GF254, UV detection) with mobile phases like hexane:ethyl acetate (4:1) to track intermediates.

- Recrystallization : For nitrobenzoate derivatives, recrystallize from ethanol or acetone/water mixtures to remove unreacted 4-nitrobenzoic acid .

- Purity Validation : GC-MS (>97% purity) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the trans-configuration of the cyclobutane ring influence the compound’s reactivity and stability?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations (e.g., Gaussian 09) to model steric strain in the trans-cyclobutane structure. Compare with cis analogs to predict reactivity in nucleophilic substitutions.

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Trans-configuration may reduce steric hindrance, enhancing stability compared to cis isomers .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related compounds?

- Methodological Answer :

- Selective Catalysts : Use Pd/C or PtO₂ under low H₂ pressure (1–3 atm) to avoid over-reduction. Monitor reaction progress via in-situ FTIR to detect intermediate amine formation.

- Protective Groups : Temporarily protect the nitro group as a nitroso derivative using benzyl chloroformate .

Q. How can isotopic labeling (e.g., deuterium) elucidate metabolic pathways of benzyl-protected compounds?

- Methodological Answer :

- Synthesis of Labeled Analogs : Replace benzyl hydrogens with deuterium (e.g., benzyl benzoate-d12 ) via catalytic deuteration (D₂, Pd/BaSO₄).

- Metabolic Tracing : Administer labeled compound in vitro (e.g., hepatocyte assays) and analyze metabolites via LC-MS/MS to track cleavage of the benzyloxymethyl group .

Q. What computational methods predict the biological activity of nitroaromatic derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, molar refractivity, and nitro group charge density (calculated via Gaussian) to correlate with antimicrobial or cytotoxic activity.

- Docking Studies : Simulate interactions with target enzymes (e.g., nitroreductases) using AutoDock Vina, referencing structural analogs from NIST databases .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for nitrobenzoate esters?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., USP phosphate buffer pH 7.4 for solubility).

- Orthogonal Techniques : Compare DSC (melting point) and TGA (decomposition profile) with literature values (e.g., mp 86–87°C for 4-benzyloxybenzyl alcohol ).

- Error Source Analysis : Identify variables like solvent purity (e.g., anhydrous vs. technical-grade DCM) or storage conditions (light exposure degrades nitro groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.